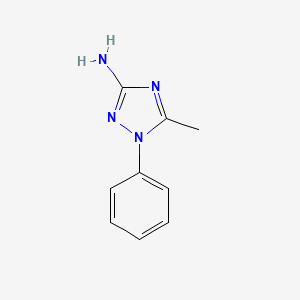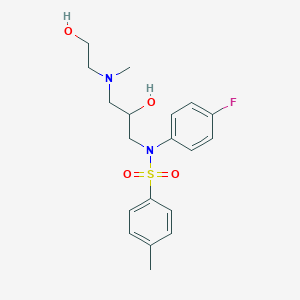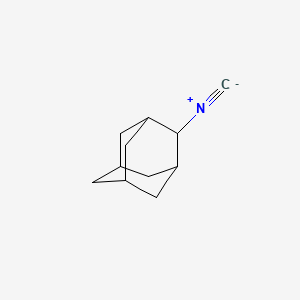
2-Adamantyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Adamantyl isocyanide is an isocyanide derivative . The isocyanide functionality exhibits unusual reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .
Molecular Structure Analysis
Isocyanides exhibit unique C-centered lone pair and * π orbitals . They are isolobal to carbon monoxide and therefore there is a rich metalorganic chemistry .Chemical Reactions Analysis
Isocyanides act as versatile nucleophiles in SN2 reactions with alkyl halides . This yields highly substituted secondary amides through in situ nitrilium ion hydrolysis introducing an alternative bond break compared to classical amide synthesis .Physical And Chemical Properties Analysis
Isocyanides have reaction plasticity yet conserved reactivities . They can function as integral members of large multimolecular assemblies, or just contribute a few atoms .Scientific Research Applications
Synthesis and Structural Analysis
- 2-Adamantyl isocyanide has been used in the synthesis of stable dialkylsilaketenimines, demonstrating unique bonding characteristics influenced by substituents on silicon and nitrogen atoms. This synthesis highlights the compound's versatility in forming structurally distinct molecules (Abe, Iwamoto, Kabuto, & Kira, 2006).
Chemical Reactions and Interactions
- It plays a role in the formation of η2-iminoketenyl complexes in reactions with metallapentalyne, where its steric effects are crucial for the stability of these complexes (Luo, Long, Zhang, Yang, Hua, Liu, Lin, & Xia, 2017).
- In the catalytic hydrosilylation of alkenes, 2-Adamantyl isocyanide forms part of an optimal catalyst system, showcasing its role in enhancing selectivity and efficiency in such reactions (Sunada, Noda, Soejima, Tsutsumi, & Nagashima, 2015).
Complex Formation and Characterization
- Its involvement in the preparation of rhodium pentamethylcyclopentadienyl isocyanide complexes illustrates its utility in complex metal-organic syntheses and the exploration of their properties (Jones, Duttweiler, & Feher, 1990).
- The compound's reaction with high-valent cobalt carbene leads to the formation of ketenimine, providing insights into reaction mechanisms and potential applications in catalysis (Grass, Dewey, Lord, & Groysman, 2019).
Innovative Synthesis Methods
- 2-Adamantyl isocyanide has been utilized in new one-step synthesis methods for isonitriles, demonstrating its role in developing more efficient and cleaner synthetic pathways (Bardsley, Hagigeorgiou, Lengyel, & Cesare, 2013).
Catalytic Applications
- Its use in catalytic alkene hydrosilylation with hydrosiloxanes reveals its potential in industrial applications, particularly in the field of organometallic catalysis (Sanagawa & Nagashima, 2018).
Potential in Drug Design
- While not directly involving 2-Adamantyl isocyanide, research on adamantyl-based compounds in drug design highlights the broader context in which similar compounds are being explored for pharmaceutical applications (Liu, Obando, Liao, Lifa, & Codd, 2011).
Mechanism of Action
Safety and Hazards
2-Adamantyl isocyanide is considered hazardous. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions for 2-Adamantyl isocyanide research could involve exploring its unusual reactivity in organic chemistry . The novel 3-component process accommodates various isocyanide and electrophile structures, functional groups, scalability, late-stage drug modifications, and complex compound synthesis . This reaction greatly expands chemical diversity, nearly doubling the classical amid coupling’s chemical space .
properties
IUPAC Name |
2-isocyanoadamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBCXOTKYKEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965518.png)
![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)
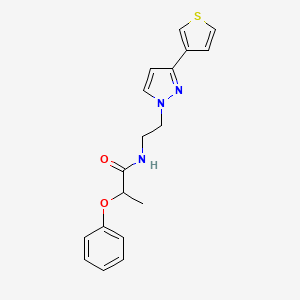
![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)
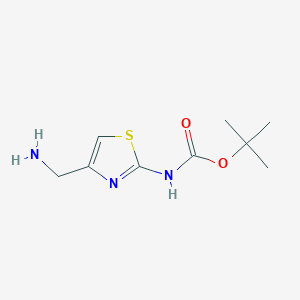
![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2965524.png)
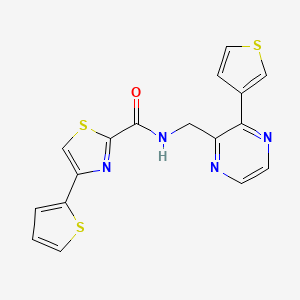
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2965526.png)
![N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2965528.png)

